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(4-nitrophenyl) N-hexylcarbamate

acetylcholinesterase inhibition pre‑steady‑state kinetics carbamate QSAR

(4‑Nitrophenyl) N‑hexylcarbamate (CAS 63321‑52‑8; also registered as CAS 87458‑01‑3) is a member of the 4‑nitrophenyl N‑alkylcarbamate family. These compounds function as pseudo‑substrate, active‑site‑directed inhibitors of serine hydrolases, forming a covalent carbamyl‑enzyme intermediate that hydrolyses slowly.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 63321-52-8
Cat. No. B14508023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitrophenyl) N-hexylcarbamate
CAS63321-52-8
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O4/c1-2-3-4-5-10-14-13(16)19-12-8-6-11(7-9-12)15(17)18/h6-9H,2-5,10H2,1H3,(H,14,16)
InChIKeySETFNHKUKZVCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement‐Grade Profile: (4‑Nitrophenyl) N‑hexylcarbamate (CAS 63321‑52‑8) – A Mid‐Chain Carbamate Probe for Serine Hydrolase Research


(4‑Nitrophenyl) N‑hexylcarbamate (CAS 63321‑52‑8; also registered as CAS 87458‑01‑3) is a member of the 4‑nitrophenyl N‑alkylcarbamate family. These compounds function as pseudo‑substrate, active‑site‑directed inhibitors of serine hydrolases, forming a covalent carbamyl‑enzyme intermediate that hydrolyses slowly [1]. The hexyl derivative bears a linear six‑carbon N‑alkyl chain, placing it at the boundary between short‑chain and medium‑chain carbamate inhibitors, a structural feature that directly governs its enzyme inhibition potency, selectivity, and utility in mechanistic enzymology [2].

Mid‑chain (C₆) carbamate probe for serine hydrolase active‑site mapping
Chain‑length‑dependent inhibition profiles across AChE, lipase, and cholesterol esterase
Supports pre‑steady‑state kinetics, QSAR, and biocatalytic enantioselectivity tuning studies

Why N‑Alkyl Chain Length Cannot Be Ignored When Procuring (4‑Nitrophenyl) N‑hexylcarbamate


Within the 4‑nitrophenyl N‑alkylcarbamate series, the N‑alkyl substituent is not a passive spectator; it directly modulates the formation and stability of the enzyme–inhibitor tetrahedral intermediate. Replacing the N‑hexyl chain with a butyl, tert‑butyl, octyl, benzyl, or phenyl group alters the inhibitor’s binding affinity (Ki), carbamylation rate (k₂), and decarbamylation half‑life [1]. Consequently, a researcher who substitutes (4‑nitrophenyl) N‑hexylcarbamate with a closely related analog risks obtaining fundamentally different enzyme inhibition kinetics, compromising the validity of mechanistic conclusions and QSAR model building [2].

Chain‑length sensitivity N‑alkyl chain length directly modulates carbamate–enzyme intermediate stability; hexyl is not functionally equivalent to butyl or octyl.
Inhibition kinetics shift Replacement with a butyl, tert‑butyl, octyl, or benzyl analog may shift Ki, carbamylation rate, and decarbamylation half‑life.
QSAR model validity Using a different chain‑length carbamate may undermine QSAR model robustness and mechanistic interpretation.

Quantitative Comparator Evidence for (4‑Nitrophenyl) N‑hexylcarbamate Selection


Acetylcholinesterase Inhibition Constant (Ki) Compared Across Seven N‑Alkyl Chain Variants

In a direct head‑to‑head study under identical conditions, (4‑nitrophenyl) N‑hexylcarbamate exhibits an acetylcholinesterase inhibition constant (Ki) of 0.037 mM, compared with Ki values of 0.029 mM (N‑butyl), 0.029 mM (N‑tert‑butyl), 0.048 mM (N‑octyl), 0.049 mM (N‑allyl), 0.07 mM (N‑benzyl), and 2 mM (N‑phenyl) [1]. The hexyl derivative is approximately 1.3‑fold less potent than the butyl/tert‑butyl inhibitors but 1.3–1.9‑fold more potent than octyl and allyl analogs, and 54‑fold more potent than the unsubstituted phenyl carbamate.

AChE Ki Comparison
Head‑to‑head
0.037 mM
Intermediate Ki window supports QSAR steric/electronic discrimination.
pH 7.0, 25 °C, E. electricus AChE; vs. butyl 0.029, octyl 0.048, phenyl 2 mM
acetylcholinesterase inhibition pre‑steady‑state kinetics carbamate QSAR

Lipase‑Catalyzed Enantioselective Resolution Enhancement by (4‑Nitrophenyl) N‑hexylcarbamate

In a biocatalytic study, pre‑incubation of porcine pancreatic lipase with (4‑nitrophenyl) N‑hexylcarbamate (1 mol% relative to substrate) for 18 h enhanced the enantioselectivity of 1‑indanol resolution up to 3‑fold compared to the reaction without the carbamate additive [1]. Other N‑alkyl carbamates were also examined in the same study, confirming that the magnitude of enantioselectivity enhancement is chain‑length dependent, though exact fold‑enhancement values for each analog were not individually tabulated in the abstract.

Enantioselectivity Tuning
Cross‑study comparable
Up to 3‑fold
Reported biocatalytic enhancement vs. no‑carbamate control.
Porcine pancreatic lipase, 1‑indanol, 18 h pre‑incubation
enantioselective biocatalysis lipase inhibition carbamate additive

Chain‑Length Selectivity in Staphylococcal Lipase Carbamylation Rates

Using a homologous series of p‑nitrophenyl N‑alkylcarbamates (including the hexyl derivative), Simons et al. (1997) demonstrated that Staphylococcus hyicus lipase preferentially carbamylates medium‑to‑long‑chain carbamates (optimum at C₈), whereas S. aureus lipase is highly specific for short‑chain carbamates [1]. The hexyl carbamate (C₆) resides at the transition point of this selectivity profile, making it a diagnostic tool for distinguishing between lipase isoforms on the basis of their acyl‑chain length preferences.

Chain‑Length Selectivity
Class‑level inference
C₆ transition
Distinguishes S. hyicus (medium‑chain) from S. aureus (short‑chain) lipase isoforms.
Qualitative carbamylation preference; exact k₂ not reported.
staphylococcal lipase carbamate substrate chain‑length selectivity

Cholesterol Esterase Pre‑Steady‑State Inhibition: QSAR Correlation with Taft σ* Substituent Constants

In a complementary enzyme system, (4‑nitrophenyl) N‑hexylcarbamate (as part of a six‑member inhibitor series) was used to derive linear free‑energy relationships for porcine pancreatic cholesterol esterase inhibition. The study established that –log KS and log k₂ correlate with the Taft polar substituent constant (σ*), with ρ* values of –0.33 and +0.10, respectively [1]. While individual Ki values for each chain length are not itemized in the abstract, the inclusion of the hexyl derivative in a statistically robust QSAR model confirms its well‑behaved, predictable inhibitory profile that supports quantitative mechanistic interpretation.

QSAR σ* Correlation
Class‑level inference
ρ* –0.33 / +0.10
Predictable inhibition profile supports multi‑enzyme QSAR model construction.
Cholesterol esterase; part of 6‑member carbamate series.
cholesterol esterase QSAR carbamate inhibitor

High‑Value Application Scenarios for (4‑Nitrophenyl) N‑hexylcarbamate in Research and Industrial Settings


Mechanistic Enzymology: Defining AChE Active‑Site Steric Constraints

Use (4‑nitrophenyl) N‑hexylcarbamate alongside the butyl, tert‑butyl, octyl, and benzyl analogs in pre‑steady‑state kinetic assays to systematically map the steric tolerance of the acetylcholinesterase active‑site gorge [1]. The hexyl derivative’s intermediate Ki (0.037 mM) fills a critical data gap between the more potent short‑chain inhibitors and the weaker longer‑chain inhibitors.

Biocatalytic Process Development: Enantioselectivity Tuning Agent

Apply (4‑nitrophenyl) N‑hexylcarbamate as an additive (1 mol%, 18 h pre‑incubation) to enhance the enantioselectivity of lipase‑catalyzed resolutions of secondary alcohols, building on the 3‑fold enantioselectivity improvement demonstrated for 1‑indanol [2].

Lipase Isoform Fingerprinting: Discrimination of Staphylococcal Lipases

Employ (4‑nitrophenyl) N‑hexylcarbamate as a chain‑length‑selective substrate in carbamylation assays to distinguish S. hyicus lipase (medium‑chain preference) from S. aureus lipase (short‑chain preference), based on the differential reactivity reported by Simons et al. [3].

QSAR Model Building: Multi‑Enzyme Inhibitor Series

Incorporate (4‑nitrophenyl) N‑hexylcarbamate into a homologous inhibitor series for constructing linear free‑energy relationships that correlate σ* substituent constants with inhibition parameters across cholesterol esterase, acetylcholinesterase, and lipase targets [1][4].

Application
Selection Property
Validation Focus
AChE active‑site steric mapping
Chain‑length‑dependent inhibition profile
Steric tolerance across N‑alkyl carbamate series
Lipase‑catalyzed enantioselectivity tuning
Lipase‑modulating additive context
Enantioselectivity shift referenced to no‑additive baseline
Staphylococcal lipase isoform fingerprinting
Chain‑length selectivity profile
Differential carbamylation between S. hyicus and S. aureus
Multi‑enzyme QSAR model construction
Linear free‑energy relationship (σ*)
Predictive inhibition parameters across serine hydrolases
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